molecular formula C11H10N6O B4726195 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B4726195
M. Wt: 242.24 g/mol
InChI Key: TWKJIFJARVLKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine, also known as MOT, is a chemical compound that has gained attention in scientific research due to its potential as a bioactive molecule. MOT is a triazole-oxadiazole hybrid compound that can be synthesized through various methods. The purpose of

Mechanism of Action

The exact mechanism of action of 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to work by inhibiting certain enzymes or pathways in bacteria, fungi, or cancer cells. One study suggested that this compound may inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. Another study proposed that this compound may inhibit fungal cell wall synthesis. More research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro. In one study, this compound was found to induce apoptosis (programmed cell death) in cancer cells. Another study found that this compound inhibited the growth of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its potential as a bioactive molecule. It has shown promising results in antimicrobial, antifungal, and anticancer studies. Additionally, this compound is relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. More research is needed to determine the safety of this compound and its potential side effects.

Future Directions

There are several future directions for research on 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine. One area of interest is its potential as an anticancer agent. More studies are needed to determine its effectiveness in vivo and its potential side effects. Additionally, this compound could be studied for its potential as an antiviral agent, as well as its mechanism of action in bacteria and fungi. The synthesis of this compound could also be optimized to increase its yield and purity. Overall, this compound has shown potential as a bioactive molecule, and more research is needed to fully understand its properties and potential applications.
Conclusion
In conclusion, this compound, or this compound, is a promising bioactive molecule that has gained attention in scientific research. It can be synthesized through various methods, and has shown potential as an antimicrobial, antifungal, and anticancer agent. Its mechanism of action is not fully understood, but it is believed to inhibit certain enzymes or pathways in bacteria, fungi, or cancer cells. Further research is needed to fully understand the properties and potential applications of this compound.

Scientific Research Applications

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has shown potential as a bioactive molecule in scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. In one study, this compound was found to have potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Another study found that this compound had antifungal activity against several strains of fungi. Additionally, this compound has been studied for its potential as an anticancer agent, with promising results in vitro.

properties

IUPAC Name

4-[5-(4-methylphenyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c1-7-2-4-8(5-3-7)9-6-13-16-17(9)11-10(12)14-18-15-11/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKJIFJARVLKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NN2C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 4
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

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